{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile
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Overview
Description
{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile is a complex organic compound that features a bromine atom, an ethoxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the electrophilic aromatic substitution reaction, where the bromine atom is introduced into the aromatic ring. This is followed by the formation of the ethoxy group through nucleophilic substitution. The indole moiety is then attached via a condensation reaction with an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and thiols, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s derivatives are being explored for their potential therapeutic effects. These include anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine atom and ethoxy group further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxyacetic acid
- 2-bromo-6-ethoxy-4-[(Z)-(3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxyacetonitrile
Uniqueness
What sets {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile apart from similar compounds is its unique combination of functional groups. The presence of the indole moiety, along with the bromine and ethoxy groups, provides a distinct chemical profile that can be exploited for various applications .
Properties
Molecular Formula |
C19H15BrN2O3 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C19H15BrN2O3/c1-2-24-17-11-12(10-15(20)18(17)25-8-7-21)9-14-13-5-3-4-6-16(13)22-19(14)23/h3-6,9-11H,2,8H2,1H3,(H,22,23)/b14-9- |
InChI Key |
ZFIMLPXMINCNJG-ZROIWOOFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)Br)OCC#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)Br)OCC#N |
Origin of Product |
United States |
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